N~1~-[4-ACETYL-5-METHYL-2-OXO-3-(TRIFLUOROMETHYL)-2,3-DIHYDRO-3-FURANYL]-4-METHYLBENZAMIDE
Overview
Description
N~1~-[4-ACETYL-5-METHYL-2-OXO-3-(TRIFLUOROMETHYL)-2,3-DIHYDRO-3-FURANYL]-4-METHYLBENZAMIDE is a synthetic organic compound with a complex structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[4-ACETYL-5-METHYL-2-OXO-3-(TRIFLUOROMETHYL)-2,3-DIHYDRO-3-FURANYL]-4-METHYLBENZAMIDE typically involves multiple steps, including the formation of the furan ring, introduction of the trifluoromethyl group, and coupling with the benzamide moiety. Common reagents used in these reactions include trifluoromethylating agents, acetylating agents, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N~1~-[4-ACETYL-5-METHYL-2-OXO-3-(TRIFLUOROMETHYL)-2,3-DIHYDRO-3-FURANYL]-4-METHYLBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The trifluoromethyl and acetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
N~1~-[4-ACETYL-5-METHYL-2-OXO-3-(TRIFLUOROMETHYL)-2,3-DIHYDRO-3-FURANYL]-4-METHYLBENZAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and functional groups.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-[4-ACETYL-5-METHYL-2-OXO-3-(TRIFLUOROMETHYL)-2,3-DIHYDRO-3-FURANYL]-4-METHYLBENZAMIDE involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The furan ring and benzamide moiety may interact with enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N~1~-[4-ACETYL-5-METHYL-2-OXO-3-(TRIFLUOROMETHYL)-2,3-DIHYDRO-3-FURANYL]-4-METHYLBENZAMIDE: is similar to other trifluoromethylated benzamides and furan derivatives.
Trifluoromethylbenzamides: These compounds share the trifluoromethyl group and benzamide moiety but may differ in other functional groups.
Furan Derivatives: Compounds containing the furan ring with various substituents.
Uniqueness
The uniqueness of N1-[4-ACETYL-5-METHYL-2-OXO-3-(TRIFLUOROMETHYL)-2,3-DIHYDRO-3-FURANYL]-4-METHYLBENZAMIDE lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the furan ring and benzamide moiety provide opportunities for diverse chemical modifications and interactions.
Properties
IUPAC Name |
N-[4-acetyl-5-methyl-2-oxo-3-(trifluoromethyl)furan-3-yl]-4-methylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3NO4/c1-8-4-6-11(7-5-8)13(22)20-15(16(17,18)19)12(9(2)21)10(3)24-14(15)23/h4-7H,1-3H3,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNADRNQPTMRGAE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2(C(=C(OC2=O)C)C(=O)C)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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